molecular formula C18H18FN3O3 B5689051 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol

1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol

Cat. No. B5689051
M. Wt: 343.4 g/mol
InChI Key: GSRPWLYMHOPYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying biochemical pathways and physiological processes.

Mechanism of Action

The mechanism of action of 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol involves the inhibition of certain enzymes, such as protein kinases. This inhibition occurs through the binding of the compound to the active site of the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can have downstream effects on biochemical pathways and physiological processes that are regulated by the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol are diverse and depend on the specific enzyme that is inhibited. Some of the potential effects of this compound include the regulation of cell growth and proliferation, the modulation of immune responses, and the regulation of inflammatory processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol in lab experiments is its specificity for certain enzymes. This specificity allows researchers to study the effects of inhibiting specific enzymes on biochemical pathways and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol. One potential area of research is the development of new analogs of this compound that have improved specificity and reduced toxicity. Additionally, this compound could be used to study the role of specific enzymes in disease processes, which could lead to the development of new therapeutic strategies. Finally, this compound could be used to study the effects of inhibiting multiple enzymes simultaneously, which could provide insights into the complex interactions between biochemical pathways and physiological processes.

Synthesis Methods

The synthesis of 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol is a complex process that involves several steps. The starting material for this synthesis is 7-fluoroquinazolin-4-amine, which is reacted with 3-methoxyphenol in the presence of a base to form 7-fluoroquinazolin-4-yl 3-methoxyphenyl ether. This intermediate is then reacted with 2-hydroxy-3-chloropropane in the presence of a base to form the final product, 1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol.

Scientific Research Applications

1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol has several potential applications in scientific research. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as protein kinases. This inhibition can be used to study the biochemical pathways and physiological processes that are regulated by these enzymes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which make it a valuable tool for studying these conditions.

properties

IUPAC Name

1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-24-14-3-2-4-15(8-14)25-10-13(23)9-20-18-16-6-5-12(19)7-17(16)21-11-22-18/h2-8,11,13,23H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRPWLYMHOPYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CNC2=NC=NC3=C2C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-Fluoroquinazolin-4-YL)amino]-3-(3-methoxyphenoxy)propan-2-OL

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